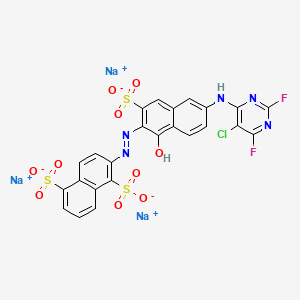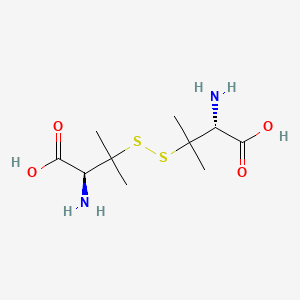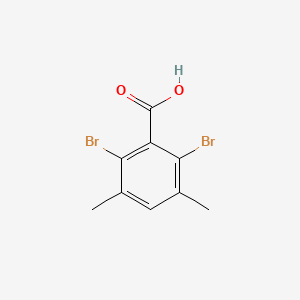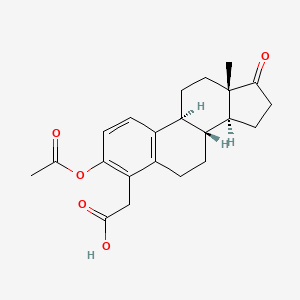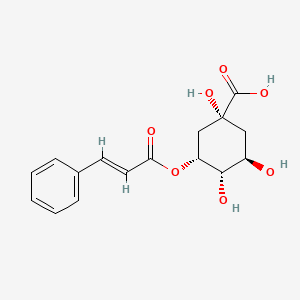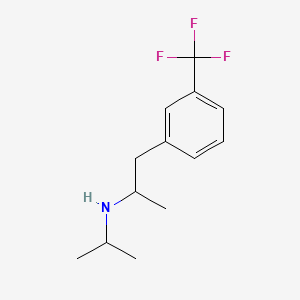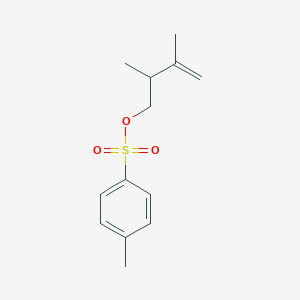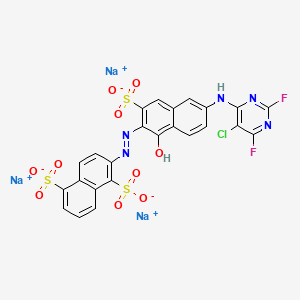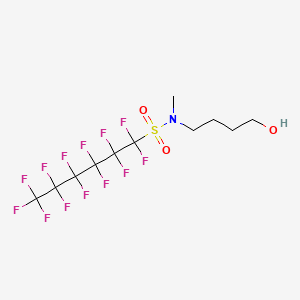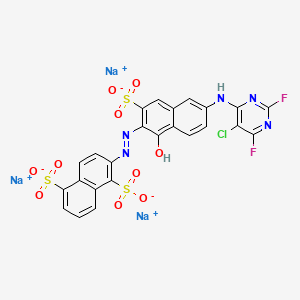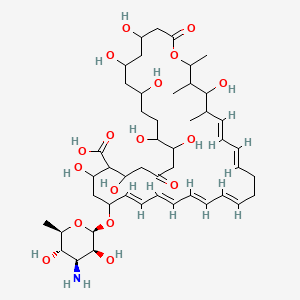
(21E,23E,25E,27E,31E,33E)-20-((2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-4,6,8,11,12,16,18,36-octahydroxy-35,37,38-trimethyl-2,14-dioxooxacyclooctatriaconta-21,23,25,27,31,33-hexaene-17-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nystatin dihydrate is a polyene antifungal compound primarily used to treat fungal infections caused by Candida species. It is a derivative of nystatin, which was discovered in 1950 by Rachel Fuller Brown and Elizabeth Lee Hazen. Nystatin dihydrate is known for its broad-spectrum fungicidal and fungistatic activity against various yeasts and fungi .
准备方法
Synthetic Routes and Reaction Conditions
Nystatin dihydrate is synthesized from the bacterium Streptomyces noursei. The production process involves the fermentation of Streptomyces noursei, followed by extraction and purification of the compound. The fermentation process is carried out under controlled conditions to optimize the yield of nystatin .
Industrial Production Methods
Industrial production of nystatin dihydrate involves large-scale fermentation of Streptomyces noursei. The fermentation broth is then subjected to various extraction and purification steps to isolate nystatin. The purified nystatin is then converted to its dihydrate form by crystallization from an appropriate solvent .
化学反应分析
Types of Reactions
Nystatin dihydrate undergoes several types of chemical reactions, including:
Oxidation: Nystatin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the structure of nystatin, potentially altering its antifungal properties.
Substitution: Nystatin can undergo substitution reactions, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the chemical reactions of nystatin dihydrate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as methanol, ethanol, and chloroform .
Major Products Formed
The major products formed from the chemical reactions of nystatin dihydrate depend on the specific reaction conditions. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
科学研究应用
Nystatin dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of polyene antifungals.
Biology: Employed in research on fungal cell membrane permeability and the role of ergosterol in fungal cells.
Medicine: Extensively used in clinical research to develop new antifungal therapies and to study the efficacy of nystatin in treating various fungal infections.
Industry: Utilized in the development of antifungal coatings and materials for medical devices
作用机制
Nystatin dihydrate exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the cell membrane, forming pores that allow the leakage of intracellular contents. The resulting loss of essential cellular components leads to cell death. Nystatin’s selectivity for fungal cells over mammalian cells is due to its higher affinity for ergosterol compared to cholesterol, the primary sterol in mammalian cell membranes .
相似化合物的比较
Nystatin dihydrate is often compared with other polyene antifungals, such as amphotericin B and natamycin. While all these compounds share a similar mechanism of action, nystatin dihydrate is unique in its specific binding affinity and spectrum of activity.
Similar Compounds
Amphotericin B: Another polyene antifungal with a broader spectrum of activity but higher toxicity.
Natamycin: A polyene antifungal used primarily in the food industry as a preservative
Nystatin dihydrate stands out due to its specific use in treating Candida infections and its relatively lower toxicity compared to amphotericin B.
属性
分子式 |
C47H75NO17 |
|---|---|
分子量 |
926.1 g/mol |
IUPAC 名称 |
(21E,23E,25E,27E,31E,33E)-20-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6,8,11,12,16,18,36-octahydroxy-35,37,38-trimethyl-2,14-dioxo-1-oxacyclooctatriaconta-21,23,25,27,31,33-hexaene-17-carboxylic acid |
InChI |
InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-35(65-47-45(60)42(48)44(59)30(4)64-47)26-39(56)41(46(61)62)38(55)24-34(52)23-37(54)36(53)20-19-31(49)21-32(50)22-33(51)25-40(57)63-29(3)28(2)43(27)58/h5-6,8,10-18,27-33,35-39,41-45,47,49-51,53-56,58-60H,7,9,19-26,48H2,1-4H3,(H,61,62)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+/t27?,28?,29?,30-,31?,32?,33?,35?,36?,37?,38?,39?,41?,42+,43?,44-,45+,47+/m1/s1 |
InChI 键 |
ZDFDJJJGIRGMBE-YMRVYQTRSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC\2CC(C(C(CC(=O)CC(C(CCC(CC(CC(CC(=O)OC(C(C(C(/C=C/C=C/CC/C=C/C=C/C=C/C=C2)C)O)C)C)O)O)O)O)O)O)C(=O)O)O)O)N)O |
规范 SMILES |
CC1C=CC=CCCC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


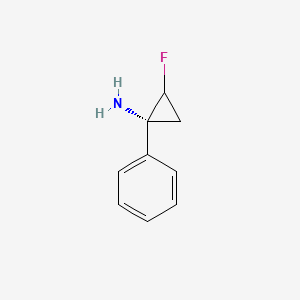
![2-Propenoic acid, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13415096.png)
